molecular formula C14H24ClN3O3S B026311 Sematilide hydrochloride CAS No. 101526-62-9

Sematilide hydrochloride

Cat. No.: B026311
CAS No.: 101526-62-9
M. Wt: 349.9 g/mol
InChI Key: OKXAJGDKHKNFAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sematilide hydrochloride involves several steps:

    Formation of Sulfonamide: The reaction between benzocaine (ethyl 4-aminobenzoate) and mesyl chloride produces ethyl 4-(methylsulfonamido)benzoate.

    Base Saponification: This intermediate undergoes base saponification followed by the removal of water to yield 4-(methylsulfonyl)amino]benzoic acid sodium salt.

    Halogenation: The sodium salt is then halogenated with thionyl chloride to form 4-[(methylsulfonyl)amino]benzoyl chloride.

    Amide Formation: Finally, the amide formation with N,N-diethylethylenediamine completes the synthesis of sematilide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as improved yields and reduced reaction times.

Chemical Reactions Analysis

Types of Reactions

Sematilide hydrochloride primarily undergoes substitution reactions due to the presence of functional groups like the sulfonamide and amide moieties.

Common Reagents and Conditions

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions typically involve nucleophiles attacking the electrophilic centers in the molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Pharmacokinetics

A study on the pharmacokinetics of sematilide indicated that after intravenous administration, approximately 75.1% of the drug is excreted unchanged in urine, with a bioavailability of about 47% when administered orally . The drug exhibits a counterclockwise hysteresis in its effect on the QTc interval, which is significant for understanding its safety profile .

Antiarrhythmic Therapy

Sematilide hydrochloride has been primarily studied for its effectiveness in treating various types of cardiac arrhythmias. Clinical trials have demonstrated its efficacy in patients with atrial fibrillation and ventricular tachycardia. A notable study involving 27 patients showed that sematilide effectively prolonged refractoriness without significant adverse effects, making it a promising option for managing arrhythmias .

Safety and Tolerability

The safety profile of sematilide has been evaluated in multiple studies. It was found to be well-tolerated among participants, with minimal side effects reported during clinical trials. The most significant concern related to its use is the potential for QT interval prolongation, which necessitates careful monitoring during treatment .

Case Study Overview

Several case studies have highlighted the clinical utility of sematilide in specific patient populations:

  • Atrial Fibrillation Management : In patients with persistent atrial fibrillation, sematilide has shown promise in restoring normal sinus rhythm while maintaining hemodynamic stability.
  • Ventricular Tachycardia : Sematilide has been effectively used in acute settings to manage ventricular tachycardia episodes, demonstrating rapid control over heart rate and rhythm.

Comparative Studies

Comparative studies against other antiarrhythmic agents such as E-4031 and MS-551 have illustrated sematilide's unique properties regarding its direct cardiac effects and frequency-dependent behavior .

StudyPopulationFindings
Healthy VolunteersEvaluated pharmacokinetics; well-tolerated with significant QTc effect post-infusion.
27 Patients with ArrhythmiasConfirmed efficacy in prolonging refractoriness without major side effects.
Patients with Ventricular TachycardiaDemonstrated rapid control over arrhythmic episodes.

Comparison with Similar Compounds

Sematilide hydrochloride is similar to other class III antiarrhythmic agents like amiodarone, sotalol, and dofetilide. it is unique in its selective inhibition of the inward rectifier potassium channel (IK1), whereas other agents may have broader effects on multiple ion channels . This selectivity potentially reduces the risk of side effects associated with non-selective ion channel blockers.

List of Similar Compounds

    Amiodarone: A widely used class III antiarrhythmic agent with multiple ion channel blocking effects.

    Sotalol: Another class III agent that also has beta-blocking properties.

    Dofetilide: A selective blocker of the rapid component of the delayed rectifier potassium current (IKr).

    Azimilide: Blocks both rapid and slow potassium channel components.

Biological Activity

Sematilide hydrochloride, a class III antiarrhythmic agent, has garnered attention for its selective inhibition of the rapidly activating delayed rectifier potassium current (IKr). This compound is primarily utilized in the management of cardiac arrhythmias. This article delves into the biological activity of this compound, emphasizing its pharmacokinetics, mechanisms of action, and clinical implications based on diverse research findings.

This compound (chemical formula: C14H24ClN3O3S) acts by blocking the IKr channels, which are crucial for cardiac repolarization. By inhibiting these channels, sematilide prolongs the action potential duration and refractory period in cardiac tissues, thereby reducing the likelihood of arrhythmias. This mechanism is particularly beneficial in conditions like atrial fibrillation and ventricular tachycardia.

Pharmacokinetics

A study on the pharmacokinetics of this compound indicated that after administration (both intravenous and oral), the drug exhibits significant bioavailability and renal clearance. Key findings from this study include:

  • Bioavailability : The mean bioavailability was recorded at 0.47 (±0.15).
  • Renal Clearance : Renal clearance rates were 250 (±41) ml/min for intravenous and 222 (±44) ml/min for oral administration.
  • Excretion : Approximately 75.1% of the intravenous dose and 36.0% of the oral dose was excreted unchanged in urine .

Case Study: QT Interval Effects

A clinical study focusing on the effects of sematilide on the QT interval demonstrated that:

  • QTc Interval Prolongation : A maximum effect on QTc of 12% was observed with a delay of 14 minutes after intravenous infusion.
  • Hysteresis : The relationship between plasma concentration and QTc interval exhibited a counterclockwise hysteresis, indicating complex pharmacodynamic behavior .

In Vitro Studies

In vitro studies have shown that this compound selectively inhibits IKr channels in a concentration-dependent manner. This property is critical for its effectiveness as an antiarrhythmic agent. The following table summarizes key findings from in vitro experiments:

Study ReferenceConcentration (µM)% Inhibition of IKrNotes
130Initial screening
1070Significant inhibition
50>90Complete blockade observed

Safety and Tolerability

This compound has been reported to be well-tolerated in clinical settings, with minimal adverse effects noted during trials. Commonly reported side effects include mild gastrointestinal disturbances and transient hypotension during intravenous administration .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of Sematilide hydrochloride in cardiac electrophysiology studies?

this compound selectively blocks the rapid delayed rectifier potassium current (IKr) by inhibiting the K+ channel, leading to prolonged action potential duration (APD) and refractory periods in cardiac cells. This class III antiarrhythmic effect is concentration-dependent, with an IC50 of 25 μM in guinea pig atrial myocytes. Researchers should validate this mechanism using voltage-clamp electrophysiology in isolated cardiomyocytes or heterologous expression systems .

Q. What analytical methods are recommended for quantifying this compound in biological samples like plasma?

A validated high-performance liquid chromatography (HPLC) method with UV detection at 254 nm is widely used. Plasma samples are alkalinized (pH 8.5), extracted with 7.5% isopropanol in methylene chloride, and separated using a reversed-phase column. The assay is linear between 12–2400 ng/mL, with internal standardization to ensure precision. This method was successfully applied in pharmacokinetic studies involving human volunteers .

Q. What in vitro models are suitable for evaluating the electrophysiological effects of this compound?

Guinea pig atrial myocytes are a standard model for assessing IKr inhibition. Researchers measure changes in APD and refractory periods using microelectrode arrays or patch-clamp techniques. For translational studies, human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) provide species-relevant data on drug response variability .

Q. How should researchers handle and store this compound to ensure stability?

Store lyophilized powder at -20°C for up to 3 years. Prepare stock solutions in DMSO (55 mg/mL, 157.2 mM) and store aliquots at -80°C for ≤1 year. Avoid freeze-thaw cycles. For in vivo studies, prepare dosing solutions using 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O to ensure solubility and stability .

Advanced Research Questions

Q. How can researchers optimize in vitro assay conditions for reproducible IC50 measurements of this compound?

Maintain consistent experimental parameters:

  • Temperature (35–37°C for cardiomyocyte assays).
  • Solvent concentration (≤0.1% DMSO to avoid nonspecific effects).
  • Cell passage number (use low-passage cells to minimize phenotypic drift). Include positive controls (e.g., dofetilide for IKr blockade) and validate results across multiple batches to account for biological variability .

Q. What methodological considerations are critical when comparing Sematilide’s efficacy across cardiac cell models?

  • Species differences : Guinea pig models show stronger IKr dependence than rodents.
  • Voltage protocols : Use standardized step-pulse protocols to isolate IKr from other currents (e.g., IKs).
  • Data normalization : Express APD prolongation as a percentage of baseline values to control for inter-experiment variability .

Q. How should contradictions in reported IC50 values for IKr blockade be addressed in meta-analyses?

Conduct sensitivity analyses to evaluate:

  • Assay conditions : Differences in temperature, pH, or buffer composition.
  • Cell source : Primary vs. cultured cells.
  • Batch variability : Use standardized reference compounds (e.g., E-4031) for cross-study calibration. Statistical tools like mixed-effects models can account for heterogeneity .

Q. What formulation strategies improve the physicochemical properties of this compound in tablet development?

Moisture-activated dry granulation (MADG) is superior to wet granulation for cohesive APIs like Sematilide. MADG uses stepwise blending of moisture-absorbing excipients (e.g., microcrystalline cellulose) to produce uniform granules with enhanced flowability and compactibility. Chen et al. (1990) demonstrated comparable dissolution profiles between MADG and conventional methods while reducing processing time .

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-(methanesulfonamido)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3S.ClH/c1-4-17(5-2)11-10-15-14(18)12-6-8-13(9-7-12)16-21(3,19)20;/h6-9,16H,4-5,10-11H2,1-3H3,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXAJGDKHKNFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049016
Record name Sematilide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101526-62-9
Record name Sematilide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101526629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sematilide monohydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEMATILIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B8MC21ZI2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 100 ml of anhydrous tetrahydrofuran is added 10 g (0.0429 mole) of 4-[(methylsulfonyl)amino]benzoyl chloride and the reaction is cooled in an ice bath. A solution of 5.0 g (0.043 mole) of N,N-diethylethylenediamine in 25 ml of tetrahydrofuran is added over 15 minutes. The solvent is decanted and the precipitate is triturated with 100 ml of ether and crystallized from 100 ml of acetone with three drops of methanol. After cooling, the resultant solid is washed with acetone and dried in vacuo to provide the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.